molecular formula C25H21N3O4S2 B2853465 3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide CAS No. 1358582-79-2

3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide

Cat. No.: B2853465
CAS No.: 1358582-79-2
M. Wt: 491.58
InChI Key: IMDPEMAFXUJFMB-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C25H21N3O4S2 and its molecular weight is 491.58. The purity is usually 95%.
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Biological Activity

3-methyl-N-(3-methylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide, a complex organic compound, has garnered attention in recent years for its potential biological activities. With a molecular formula of C25H21N3O4S2 and a molecular weight of 491.58 g/mol, this compound is characterized by the presence of a benzofuran moiety and an oxadiazole ring, which are known for their diverse pharmacological properties.

Chemical Structure

The IUPAC name highlights the intricate structure of this compound. The presence of multiple functional groups suggests potential interactions with biological targets. Below is the structure representation:

Property Details
IUPAC Name This compound
Molecular Formula C25H21N3O4S2
Molecular Weight 491.58 g/mol
Purity Typically >95%

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study comparing various oxadiazole compounds found that certain derivatives displayed minimum inhibitory concentrations (MIC) against both bacterial and fungal strains comparable to traditional antibiotics such as ciprofloxacin and ketoconazole . The presence of the methylsulfanyl group in this compound may enhance its antimicrobial efficacy.

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives has been documented through various assays such as the DPPH radical scavenging method. Compounds similar to this compound have shown significant radical scavenging capabilities, indicating potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For instance, compounds with similar structural features have exhibited significant edema inhibition in carrageenan-induced paw edema models . This suggests that the compound may modulate inflammatory pathways effectively.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

  • Oxadiazole Ring : Known for enhancing biological activity due to its electron-withdrawing nature.
  • Benzofuran Moiety : Contributes to lipophilicity and potential interactions with biological membranes.
  • Methylsulfanyl Group : May improve solubility and bioavailability.

Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with similar structures to this compound had MIC values ranging from 0.5 to 32 µg/mL against different pathogens .

Study 2: Antioxidant Activity Assessment

An experimental assessment using DPPH radical scavenging assays revealed that several oxadiazole derivatives exhibited antioxidant activities with IC50 values comparable to ascorbic acid. The tested compounds showed scavenging rates between 32% and 87% at a concentration of 25 µM .

Properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-15-5-4-6-18(13-15)28-34(29,30)20-11-12-22-21(14-20)16(2)23(31-22)25-26-24(27-32-25)17-7-9-19(33-3)10-8-17/h4-14,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDPEMAFXUJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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